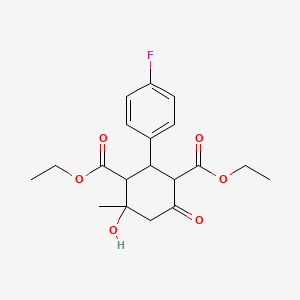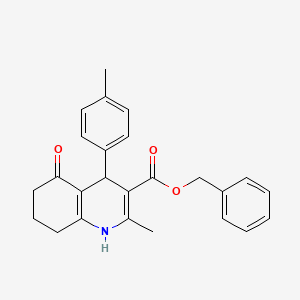
4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione, also known as DBHB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DBHB is a derivative of pyrazolidinedione and has a unique molecular structure that allows it to interact with biological systems in various ways.
作用机制
The mechanism of action of 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione is not fully understood, but it is believed to involve multiple pathways. 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been shown to interact with various proteins and enzymes in the body, including kinases, transcription factors, and receptors. These interactions can lead to changes in gene expression, signaling pathways, and cellular processes.
Biochemical and Physiological Effects:
4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been shown to have various biochemical and physiological effects in the body. In cancer research, 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been shown to inhibit angiogenesis, induce apoptosis, and inhibit cell proliferation. In inflammation research, 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disease research, 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been shown to protect neurons from oxidative stress and improve cognitive function.
实验室实验的优点和局限性
4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione also has limitations such as its low bioavailability and potential toxicity at high doses. These limitations need to be considered when designing experiments and interpreting results.
未来方向
There are several future directions for 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione research. One direction is to investigate the potential of 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione in combination with other drugs or therapies for cancer, inflammation, and neurodegenerative diseases. Another direction is to explore the structure-activity relationship of 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione and develop more potent derivatives. Additionally, more research is needed to understand the mechanism of action of 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione and its potential toxicity in vivo.
Conclusion:
In conclusion, 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione can be synthesized through a simple reaction and has been extensively studied in various fields of research. 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has multiple mechanisms of action and can have various biochemical and physiological effects in the body. Although 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has several advantages for lab experiments, its limitations need to be considered. There are several future directions for 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione research, including investigating its potential in combination with other drugs or therapies and developing more potent derivatives.
合成方法
4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione can be synthesized through a simple reaction between 3,5-dibromo-2-hydroxybenzaldehyde and 1-phenyl-3,5-pyrazolidinedione. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione can be improved by optimizing the reaction parameters such as temperature, solvent, and reaction time.
科学研究应用
4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been extensively studied for its potential therapeutic properties in various fields of research such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation research has shown that 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has shown potential in protecting neurons from oxidative stress and improving cognitive function.
属性
IUPAC Name |
(4E)-4-[(3,5-dibromo-2-hydroxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2N2O3/c17-10-6-9(14(21)13(18)8-10)7-12-15(22)19-20(16(12)23)11-4-2-1-3-5-11/h1-8,21H,(H,19,22)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBVPMBNCPKOPW-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C(=CC(=C3)Br)Br)O)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C(=CC(=C3)Br)Br)O)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

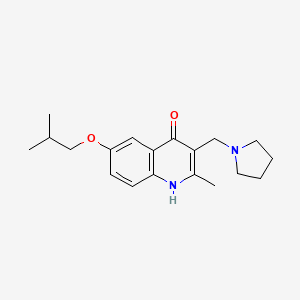
![(3aS*,6aR*)-N-ethyl-3-[2-(4-fluorophenyl)ethyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B4943535.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4943555.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-1,3(2H,4H)-isoquinolinedione](/img/structure/B4943571.png)

![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4943582.png)
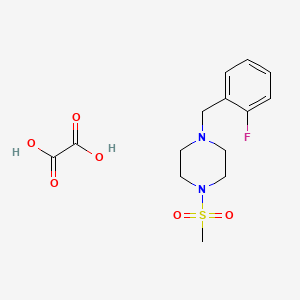
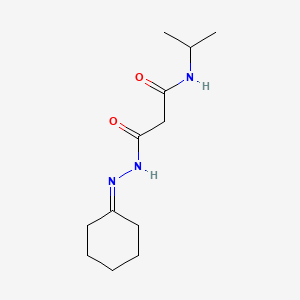
![N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4943607.png)

![1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-methoxybenzoyl)piperazine](/img/structure/B4943616.png)
![2,4-dichloro-N-[3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4943626.png)
